

# Technical Guide: Chirality of 3-amino-1-phenylpropan-1-ol

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## Compound of Interest

Compound Name:	(R)-3-Amino-1-phenyl-propan-1-ol
CAS No.:	138750-31-9
Cat. No.:	B164730

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Synthesis, Resolution, and Application in SSRI/SNRI Scaffolds

## Part 1: Executive Summary & Molecular Identity[1]

3-amino-1-phenylpropan-1-ol (CAS: 5053-63-4 for racemate) is a critical

-amino alcohol intermediate in the synthesis of blockbuster neuropsychiatric drugs. Its structural core—a phenyl ring separated from a primary amine by a three-carbon chain containing a benzylic alcohol—serves as the scaffold for serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) such as Atomoxetine, Fluoxetine, and Nisoxetine.

The biological activity of these therapeutics is strictly governed by the stereochemistry at the C1 benzylic position. While early syntheses relied on racemic mixtures, modern regulatory standards and pharmacodynamic requirements demand high enantiomeric purity (typically

ee). This guide details the autonomous production, resolution, and validation of the (R)- and (S)-enantiomers.

## Stereochemical Nomenclature

The chirality resides at the C1 carbon (attached to the hydroxyl group).

- (R)-3-amino-1-phenylpropan-1-ol: The precursor for (R)-Atomoxetine.[1]
- (S)-3-amino-1-phenylpropan-1-ol: Often used as a chiral auxiliary or for (S)-configured analogs.

Property	Specification
IUPAC Name	3-amino-1-phenylpropan-1-ol
Molecular Formula	
Molecular Weight	151.21 g/mol
CAS (Racemic)	5053-63-4
CAS ((S)-Enantiomer)	130194-42-2
Physical State	White to pale yellow crystalline solid or viscous oil
Solubility	Soluble in Ethanol, Methanol, DMSO; slightly soluble in water

## Part 2: Synthesis & Enantioselective Pathways

High-value drug synthesis relies on two primary workflows: Asymmetric Catalytic Reduction (Route A) and Classical Resolution (Route B).

### Route A: Asymmetric Catalytic Reduction (The Industrial Standard)

This route is preferred for large-scale production due to higher atom economy. It proceeds via the reduction of the prochiral ketone, 3-amino-1-phenylpropan-1-one (or its hydrochloride salt), using chiral transition metal catalysts or biocatalysts.

- Precursor: 3-amino-1-phenylpropan-1-one (Mannich base of acetophenone).
- Catalyst System: Rhodium (Rh) or Ruthenium (Ru) complexes with chiral phosphine ligands (e.g., Rh-DuanPhos or Ru-BINAP).

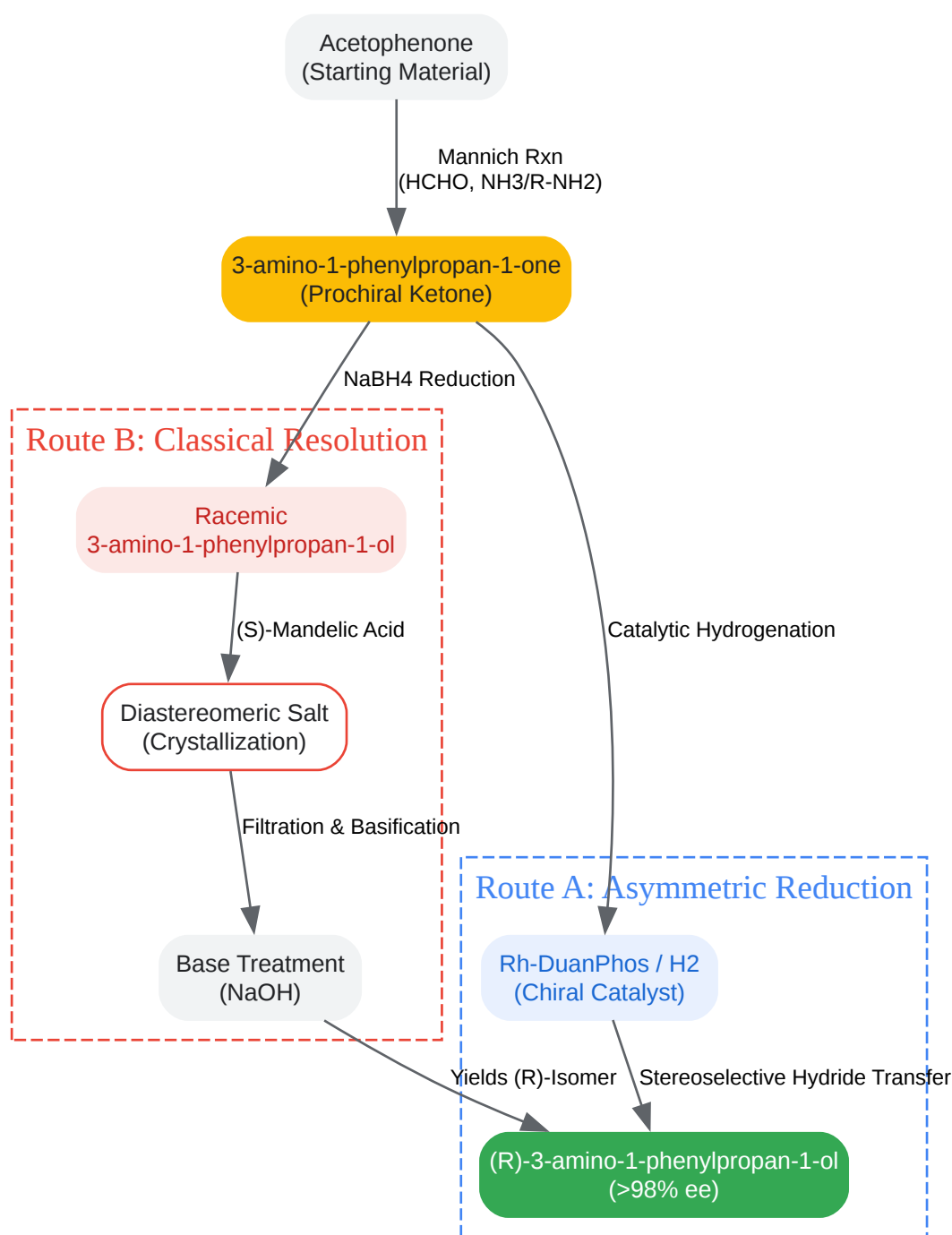
- Mechanism: The chiral ligand creates a steric environment that forces hydride delivery to the Re or Si face of the carbonyl, establishing the C1 stereocenter.

## Route B: Classical Resolution (The Laboratory Standard)

For smaller batches or when chiral catalysts are unavailable, resolving the racemic mixture using chiral acids is robust.

- Resolving Agent: (S)-(+)-Mandelic Acid or (+)-Tartaric Acid.
- Process:
  - Dissolve racemic amine in Acetone/Methanol.<sup>[2]</sup>
  - Add (S)-(+)-Mandelic Acid (0.5 - 1.0 eq).
  - Crystallize the diastereomeric salt.<sup>[2]</sup> The (R)-amine-(S)-acid salt typically crystallizes out, leaving the (S)-amine in the mother liquor (solubility dependent).
  - Basify the salt (NaOH) to liberate the enantiopure free base.

## Visualizing the Workflows



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Figure 1: Comparison of Asymmetric Catalytic Reduction vs. Classical Resolution pathways.

## Part 3: Analytical Validation (Chiral HPLC)

Trustworthiness in chiral synthesis relies on rigorous analytical control. Standard C18 columns cannot separate enantiomers. You must use a Polysaccharide-based Chiral Stationary Phase (CSP).[3][4]

## Method Protocol: Enantiomeric Excess Determination

- Column: Chiralpak AD-H or Lux Cellulose-2 (Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose equivalent).
  - Why: These columns interact with the  
  
-systems of the phenyl ring and the hydrogen bonding of the amine/alcohol groups to discriminate spatial arrangements.
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
  - Critical: The Diethylamine (DEA) modifier is mandatory. Without it, the basic primary amine will interact with residual silanols on the column, causing severe peak tailing and loss of resolution.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm or 254 nm.
- Temperature: 25°C.

Data Interpretation: Typically, the (R)-enantiomer elutes first or second depending on the specific column selector. Always inject a racemic standard first to establish retention times (

and

).

## Part 4: Pharmaceutical Applications

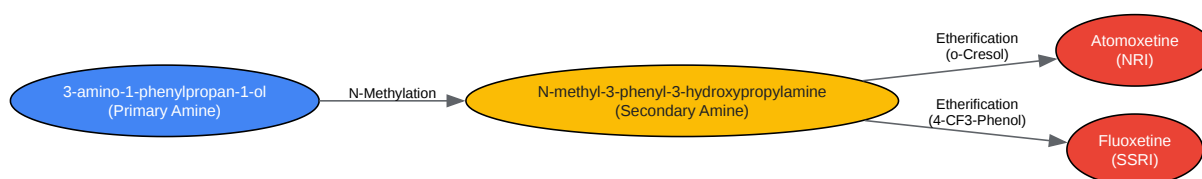
The primary amine (3-amino-1-phenylpropan-1-ol) is the direct precursor to the N-methylated amino alcohols used in major antidepressants.

### 1. Atomoxetine (Strattera)

- Target: Norepinephrine Reuptake Inhibitor (NRI).
- Synthesis Connection:
  - (R)-3-amino-1-phenylpropan-1-ol is N-methylated (via reductive amination with HCHO/HCOOH or methyl iodide) to form (R)-N-methyl-3-amino-1-phenylpropan-1-ol.
  - The alcohol group is activated (e.g., mesylation) and displaced by o-cresol (via Mitsunobu or nucleophilic substitution) to form Atomoxetine.
  - Note: The chirality of the alcohol is inverted if using standard nucleophilic substitution (SN2), or retained if using specific etherification conditions. Therefore, starting with the correct enantiomer of the amino alcohol is vital.

## 2. Fluoxetine (Prozac)

- Target: Selective Serotonin Reuptake Inhibitor (SSRI).
- Synthesis Connection: Similar to Atomoxetine, but the arylation involves 4-trifluoromethylphenol. While often sold as a racemate, the (R)- and (S)-enantiomers (Norfluoxetine) show distinct metabolic profiles.



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Figure 2: Divergent synthesis of blockbuster drugs from the core amino alcohol scaffold.

## Part 5: Safety & Handling

- Hazard Class: Irritant / Corrosive.
- GHS Signal: DANGER.

- H-Codes: H314 (Causes severe skin burns and eye damage).
- Handling: The free base is a basic amine. It will absorb from the air (forming carbamates). Store under inert gas (Argon/Nitrogen) in a cool, dry place.
- PPE: Chemical resistant gloves (Nitrile), safety goggles, and lab coat are mandatory.

## References

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## Sources

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